molecular formula C20H21ClN2O2S B2542496 (5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 919708-75-1

(5-Chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2542496
CAS No.: 919708-75-1
M. Wt: 388.91
InChI Key: ZUEINFGMOPMZSF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a chloro group, a sulfanyl group, and an imidazole ring. These groups could potentially contribute to the reactivity and properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound could exhibit aromaticity, which would affect its chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of a chloro group could increase the compound’s density and boiling point, while the presence of a methoxy group could increase its solubility in certain solvents .

Scientific Research Applications

Imaging Agents for Parkinson's Disease

A significant application of a closely related compound, HG-10-102-01, involves its synthesis and potential as a positron emission tomography (PET) imaging agent for the LRRK2 enzyme in Parkinson's disease. The synthesis process yielded a radiochemical purity of >99% and specific activity at the end of bombardment, highlighting its relevance in neurodegenerative disease research (Wang et al., 2017).

Crystal Structure and Molecular Interactions

Another study focused on the crystal packing of a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety. This research explored the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures, offering insights into the compound's structural and interactional properties (Sharma et al., 2019).

Antimicrobial and Anticancer Potential

Explorations into the antimicrobial and anticancer activities of novel pyrazole derivatives, including compounds structurally similar to the one , have shown promising results. These studies reveal the synthetic pathways and biological evaluations that underline their potential as therapeutic agents, with some compounds exhibiting higher activity than doxorubicin, a reference drug (Hafez et al., 2016).

Synthetic Methodologies and Chemical Properties

Research into the synthesis and characterization of compounds such as oligobenzimidazoles and their derivatives, derived from similar core structures, have been conducted to understand their electrochemical, electrical, optical, thermal, and rectification properties. These studies not only contribute to the field of organic chemistry but also open new avenues for the application of such compounds in various technological and biomedical areas (Anand & Muthusamy, 2018).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the environment in which it is used. Without more context, it’s difficult to predict the mechanism of action for this specific compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in the creation of new materials .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-13-4-5-14(2)15(10-13)12-26-20-22-8-9-23(20)19(24)17-11-16(21)6-7-18(17)25-3/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEINFGMOPMZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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